4-Methoxy-1,3,5-triphenyl-1H-pyrazole
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Overview
Description
4-Methoxy-1,3,5-triphenyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3,5-triphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cyclocondensation reactions. The use of green catalysts like vitamin B1 can be advantageous for industrial applications due to their reusability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4-Methoxy-1,3,5-triphenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidases and bovine serum amine oxidases, which play a role in the metabolism of biogenic amines.
Molecular Pathways: By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters and other biologically active amines, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar core structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole:
Uniqueness: 4-Methoxy-1,3,5-triphenyl-1H-pyrazole is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with biological targets. This structural feature distinguishes it from other similar pyrazole derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
62213-98-3 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methoxy-1,3,5-triphenylpyrazole |
InChI |
InChI=1S/C22H18N2O/c1-25-22-20(17-11-5-2-6-12-17)23-24(19-15-9-4-10-16-19)21(22)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
YBZVLYSIOALSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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